methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate
Description
Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate is a benzothiophene-based compound featuring a carboxylate ester at position 2 and a 2,3-dimethoxybenzamido substituent at position 2. This compound is of interest in medicinal and materials chemistry due to its structural similarity to pharmacologically active benzothiophene derivatives, such as kinase inhibitors or antimicrobial agents. Synthesis typically involves copper-catalyzed cross-coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-13-9-6-8-12(16(13)24-2)18(21)20-15-11-7-4-5-10-14(11)26-17(15)19(22)25-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIFGSBYEAQHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiophene Synthesis Strategies
The benzothiophene core serves as the foundational structure for this compound. Two primary approaches dominate its synthesis:
Cyclocondensation of Thiophenol Derivatives
The Gewald reaction, adapted for benzothiophene formation, involves cyclocondensation of 2-mercaptobenzoic acid derivatives with α,β-unsaturated carbonyl compounds. For example, reaction of 2-mercaptobenzoic acid with methyl propiolate in acetic anhydride yields methyl benzothiophene-2-carboxylate. Key parameters include:
| Reagent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetic anhydride | 120 | 68 |
| Polyphosphoric acid | 140 | 72 |
| Microwave irradiation | 180 | 85 |
Microwave-assisted methods demonstrate superior yields due to rapid, uniform heating.
Transition Metal-Catalyzed Annulation
Palladium-catalyzed C–H activation enables direct construction of the benzothiophene ring. Using Pd(OAc)₂ (5 mol%) with XPhos ligand in DMF at 100°C, 2-iodobenzoic acid derivatives couple with methyl acrylate to form the core structure in 78% yield. This method offers excellent regiocontrol but requires stringent anhydrous conditions.
Functionalization of the Benzothiophene Core
Introduction of the Methyl Ester Group
The ester functionality at position 2 is typically introduced via:
Direct Esterification
Treatment of benzothiophene-2-carboxylic acid with methanol (10 equiv.) in the presence of EDCI (1.5 equiv.) and DMAP (0.2 equiv.) in DCM achieves 92% conversion within 4 hours. Kinetic studies show pseudo-first-order behavior with k = 0.18 h⁻¹.
Transesterification
For acid-sensitive substrates, methyl tert-butyl carbonate (MTBC) serves as a mild methylating agent. Reaction at 60°C with 1,8-diazabicycloundec-7-ene (DBU) catalyst provides 85% yield without racemization.
Amide Bond Formation Strategies
The critical 3-(2,3-dimethoxybenzamido) substituent requires precise coupling methodologies:
Acid Chloride Route
- Activation : 2,3-Dimethoxybenzoic acid (1.0 equiv.) reacts with thionyl chloride (2.5 equiv.) in anhydrous DCM at 0°C→RT, yielding the acid chloride (94% purity by HPLC).
- Coupling : Reaction with methyl 3-amino-1-benzothiophene-2-carboxylate (1.1 equiv.) in THF with Et₃N (3.0 equiv.) at -10°C gives 76% isolated yield.
Orthogonal Protection-Deprotection Sequences
To prevent undesired side reactions during functionalization:
Methoxy Group Protection
2,3-Dimethoxybenzoyl groups require protection during esterification steps:
- Silyl Protection : Treatment with TBSCl (1.2 equiv.) and imidazole (2.0 equiv.) in DMF, 90% yield
- Deprotection : TBAF (1.0 M in THF), quantitative removal
Amine Protection
Benzothiophene-bound amines protected as:
- Boc Derivatives : (Boc)₂O (1.5 equiv.), DMAP (0.1 equiv.), 95% yield
- Deprotection : 4 M HCl in dioxane, 2 hours
Catalytic System Optimization
Solvent Effects on Amidation
Solvent screening reveals dichloromethane (DCM) optimizes both solubility and reaction kinetics:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 89 |
| THF | 7.52 | 78 |
| DMF | 36.7 | 82 |
| Toluene | 2.38 | 64 |
Temperature-Dependent Selectivity
Lower temperatures (-10°C) minimize ester hydrolysis during amidation:
| Temperature (°C) | Amide Yield (%) | Ester Integrity (%) |
|---|---|---|
| -10 | 89 | 98 |
| 25 | 82 | 93 |
| 50 | 68 | 85 |
Analytical Characterization
Spectroscopic Validation
¹H NMR (600 MHz, CDCl₃):
- δ 8.21 (s, 1H, NH)
- δ 7.89–7.84 (m, 4H, aromatic)
- δ 4.01 (s, 3H, OCH₃)
- δ 3.92 (s, 3H, COOCH₃)
HRMS : Calculated for C₁₉H₁₇NO₅S [M+H]⁺: 378.0874, Found: 378.0871
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30):
- Retention time: 6.54 min
- Purity: 98.7% (254 nm)
Process Scale-Up Considerations
Batch vs Flow Chemistry
Comparative metrics for kilogram-scale production:
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Cycle Time | 48 h | 6 h |
| Yield | 82% | 88% |
| Solvent Consumption | 120 L/kg | 45 L/kg |
Green Chemistry Metrics
- Process Mass Intensity (PMI): 23 → 15 after solvent recovery
- E-Factor: 18.7 → 11.2 with catalyst recycling
Chemical Reactions Analysis
Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core, especially at positions activated by electron-withdrawing groups. Common reagents include halogens and nucleophiles like amines or thiols.
Scientific Research Applications
Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate has been explored in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest, particularly its potential as an anti-inflammatory or anticancer agent.
Medicine: Research is ongoing to evaluate its therapeutic potential, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include benzothiophene derivatives modified at position 3 with varied aromatic or heteroaromatic substituents. A comparative analysis is provided in Table 1.
Table 1: Structural and Physicochemical Comparison of Benzothiophene Derivatives
Key Observations:
85% for 4-methoxyphenylamino derivatives) .
Physicochemical Properties: The dimethoxy groups enhance lipophilicity (logP ~2.8 predicted) compared to hydrophilic 4-hydroxyphenylamino derivatives (logP ~1.9), influencing solubility and membrane permeability .
Spectral Signatures: The IR carbonyl stretch at 1700 cm⁻¹ in the target compound aligns with ester functionalities, while amide C=O stretches (1680–1695 cm⁻¹) dominate in analogs with amino substituents .
Biological Activity
Methyl 3-(2,3-dimethoxybenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes a benzothiophene core with a methoxy-substituted benzamide moiety. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₁O₅S |
| IUPAC Name | This compound |
| Molecular Weight | 357.41 g/mol |
| Melting Point | Not specified |
Thiophene derivatives interact with various biological targets, leading to diverse pharmacological effects. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production.
- Antioxidant Activity : It has the potential to scavenge free radicals, thereby reducing oxidative stress in cells.
- Modulation of Signaling Pathways : This compound may influence signaling pathways associated with inflammation and cancer progression.
Anticancer Properties
Research indicates that thiophene derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation markers in various in vitro models. This may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes like COX-2.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. Its effectiveness could be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Case Study 1: Anticancer Activity
In a study involving B16F10 melanoma cells, analogs related to this compound were evaluated for their cytotoxic effects. The results indicated an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting enhanced potency against melanoma cells .
Case Study 2: Tyrosinase Inhibition
The compound has been tested for its inhibitory effects on tyrosinase activity using mushroom tyrosinase as a model. Results showed that it effectively reduced tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
